3-Bromo-5-(piperidin-2-yl)pyridine
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Overview
Description
3-Bromo-5-(piperidin-2-yl)pyridine: is a heterocyclic organic compound with the molecular formula C10H13BrN2 It consists of a pyridine ring substituted with a bromine atom at the 3-position and a piperidine ring at the 5-position
Future Directions
The future directions for “3-Bromo-5-(piperidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical properties, and potential applications. Pyridine derivatives are found in numerous bioactive molecules and have diverse functional groups, indicating their potential for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(piperidin-2-yl)pyridine typically involves the bromination of 5-(piperidin-2-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine or piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under mild to moderate conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dihydropyridine or fully reduced piperidine derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-5-(piperidin-2-yl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki or Heck reactions.
Biology: In biological research, this compound is used to study the structure-activity relationships (SAR) of various bioactive molecules. It can be incorporated into drug-like molecules to investigate their biological properties and potential therapeutic applications.
Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and piperidine ring can interact with active sites or binding pockets of proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound being studied.
Comparison with Similar Compounds
3-Bromo-5-(2-piperidinyl)pyridine: Similar structure with slight variations in the position of the piperidine ring.
3-Bromo-5-(piperidin-1-yl)pyridine: Similar structure with the piperidine ring attached at a different nitrogen position.
3-Bromo-5-(piperidin-3-yl)pyridine: Similar structure with the piperidine ring attached at the 3-position.
Uniqueness: 3-Bromo-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the piperidine ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for designing molecules with specific properties.
Properties
IUPAC Name |
3-bromo-5-piperidin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOMWRSTHXDLLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398064 |
Source
|
Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179119-97-2 |
Source
|
Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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